Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that serves as a core structure for various analogues with potential biological activities. The compound and its derivatives have been extensively studied for their ability to inhibit transcriptional activation mediated by AP-1 and NF-kappaB in Jurkat T cells, which are crucial pathways in inflammation and cancer .
Synthesis Analysis
The synthesis of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives often involves multi-step procedures. For instance, a five-step synthesis on a solid support derived from Merrifield’s resin has been reported for the preparation of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . Additionally, a one-pot, three-component Biginelli reaction catalyzed by silica supported Bismuth(III) triflate has been utilized to synthesize ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates, showcasing an eco-friendly methodology .
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been characterized using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . X-ray diffraction crystallography has also been employed to elucidate the crystal structure of related compounds, providing detailed insights into their molecular geometry .
Chemical Reactions Analysis
The derivatives of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have been involved in numerous chemical reactions. Nucleophilic substitution reactions have been used to synthesize antioxidant agents , while interactions with arylidinemalononitrile derivatives have led to the formation of various substituted compounds . These reactions are often carried out at room temperature, indicating mild reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives have been studied through experimental and computational methods. Density functional theory (DFT) calculations have been performed to predict vibrational frequencies, NMR chemical shifts, and nonlinear optical (NLO) properties . The antioxidant activity of some derivatives has been evaluated using in vitro assays, and their potential as safer drugs has been assessed through ADMET, QSAR, and toxicity risk studies .
Scientific Research Applications
Inhibitors Synthesis
Several analogues of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, identifying novel and potent inhibitors with potential therapeutic applications (Palanki et al., 2002).
Antimicrobial Activity
Compounds derived from Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities, indicating the compound's utility in developing new therapeutic agents (A.S.Dongarwar et al., 2011).
Fluorescent Molecule Development
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate has been utilized in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits strong fluorescence intensity and may be exploited as attractive fluorophores for various applications (Wu et al., 2006).
Heterocyclic Compound Synthesis
This compound is also involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, showcasing its versatility in heterocyclic chemistry and the potential for creating diverse bioactive molecules (Eynde et al., 2001).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUACXMUEZBQRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371876 | |
Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
149771-09-5 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149771-09-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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